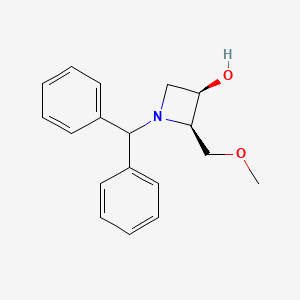
cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol: is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a methoxymethyl group, and an azetidin-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol typically involves multiple steps, starting with the construction of the azetidin-3-ol core. One common approach is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions. The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction, while the methoxymethyl group can be added via a methylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high quality.
Análisis De Reacciones Químicas
Types of Reactions: cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical reactions makes it a useful building block for creating new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mecanismo De Acción
The mechanism by which cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol: is structurally similar to other azetidine derivatives, such as cis-1-Benzhydryl-2-(ethoxymethyl)azetidin-3-ol and cis-1-Benzhydryl-2-(propoxymethyl)azetidin-3-ol .
Uniqueness: What sets this compound apart from its analogs is its specific methoxymethyl group, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
(2R,3R)-1-benzhydryl-2-(methoxymethyl)azetidin-3-ol |
InChI |
InChI=1S/C18H21NO2/c1-21-13-16-17(20)12-19(16)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18,20H,12-13H2,1H3/t16-,17-/m1/s1 |
Clave InChI |
IYUKIOYYVFYYHW-IAGOWNOFSA-N |
SMILES isomérico |
COC[C@@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES canónico |
COCC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















